3-Chloro-4-methoxybenzoyl chloride

Descripción

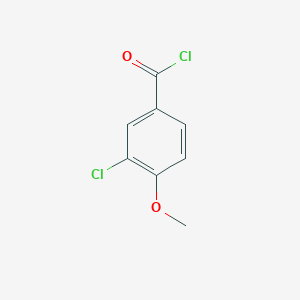

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPGQBDURBPRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 4 Methoxybenzoyl Chloride

Optimized Laboratory Synthesis Protocols

The laboratory synthesis of 3-Chloro-4-methoxybenzoyl chloride primarily involves the conversion of the corresponding carboxylic acid, 3-chloro-4-methoxybenzoic acid, into its more reactive acyl chloride derivative. This transformation is crucial for its subsequent use in the synthesis of more complex molecules. The most common methods employed are chlorination reactions using specific reagents.

Carboxylic Acid Chlorination Routes

The chlorination of 3-chloro-4-methoxybenzoic acid is the cornerstone of its laboratory synthesis. This process can be effectively achieved using several chlorinating agents, with thionyl chloride and oxalyl chloride being the most prominent.

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids. chemeurope.compressbooks.pub The reaction involves refluxing the carboxylic acid with an excess of thionyl chloride. prepchem.com The by-products of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, which helps to drive the reaction to completion. chemeurope.com

A typical laboratory procedure involves refluxing 3-chloro-4-methylbenzoic acid with thionyl chloride for approximately 2.5 hours. prepchem.com Following the reaction, the excess thionyl chloride is removed under vacuum to yield the desired 3-chloro-4-methylbenzoyl chloride. prepchem.com In some cases, a catalyst such as N,N-dimethylformamide (DMF) is used to facilitate the reaction, especially with aromatic carboxylic acids. prepchem.com For instance, a slurry of 4-methoxybenzoic acid in a solvent like benzene (B151609) can be treated with thionyl chloride and a small amount of DMF at reflux. prepchem.com

| Reactant | Reagent | Solvent | Catalyst | Reaction Time | Temperature | Reference |

|---|---|---|---|---|---|---|

| 3-chloro-4-methylbenzoic acid | Thionyl chloride | None (neat) | None | 2.5 hours | Reflux | prepchem.com |

| 4-methoxybenzoic acid | Thionyl chloride | Benzene | N,N-dimethylformamide | 15 minutes | Reflux | prepchem.com |

Oxalyl chloride ((COCl)₂) is another effective reagent for the synthesis of acyl chlorides and is often considered a milder and more selective alternative to thionyl chloride, making it suitable for smaller-scale reactions. wikipedia.org The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) at room temperature. chemicalbook.com A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the conversion. wikipedia.orgchemicalbook.com The reaction with oxalyl chloride is known to produce volatile by-products, which simplifies the work-up procedure. wikipedia.org

A general procedure involves stirring the aryl acid in dichloromethane at room temperature, followed by the addition of oxalyl chloride and a few drops of DMF. chemicalbook.com The reaction mixture is typically stirred for about an hour, after which the solvent and excess reagents are removed under reduced pressure to yield the acid chloride quantitatively. chemicalbook.com

| Reactant | Reagent | Solvent | Catalyst | Reaction Time | Temperature | Reference |

|---|---|---|---|---|---|---|

| Aryl acids | Oxalyl chloride | Dichloromethane | N,N-dimethylformamide | 1 hour | Room Temperature | chemicalbook.com |

Anhydrous Reaction Environment Considerations

A critical factor in the synthesis of acyl chlorides is the strict maintenance of anhydrous (water-free) conditions. chemeurope.comchemistrystudent.com Acyl chlorides are highly reactive compounds that readily undergo hydrolysis in the presence of water, reverting to the corresponding carboxylic acid. chemeurope.comyoutube.com This reaction not only consumes the desired product but also introduces impurities into the reaction mixture. chemeurope.com Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used to prevent this unwanted side reaction. chemeurope.com The exclusion of moisture is essential to ensure a high yield of the acyl chloride. chemeurope.com

Industrial-Scale Synthesis Approaches

On an industrial scale, the synthesis of acyl chlorides like this compound often involves multi-step processes starting from more readily available raw materials. For instance, a patent for the industrial preparation of a similar compound, 2,4,5-trifluoro-3-methoxybenzoyl chloride, outlines a sequence of reactions starting from tetrachlorophthalic anhydride (B1165640). google.com This process involves imidization, fluorination, ring-opening, decarboxylation, methylation, and finally, chlorination with thionyl chloride to yield the final product. google.com

Another approach for related compounds involves the Friedel-Crafts acylation of a suitable aromatic precursor. google.com However, these methods often use halogenated solvents, which have environmental drawbacks. google.com The choice of synthetic route on an industrial scale is heavily influenced by factors such as cost of raw materials, process safety, and waste management.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Key principles include waste prevention, the use of safer solvents, and the development of catalytic reactions. nih.govgcande.org

One of the primary goals of green chemistry is to minimize waste generation, which is often quantified by the E-factor (environmental impact factor). gcande.org Traditional methods for acyl chloride synthesis can generate significant waste. The use of catalysts is a cornerstone of green chemistry as they can improve reaction efficiency and reduce the need for stoichiometric reagents. nih.gov

In the context of synthesizing compounds like this compound, this could involve exploring alternatives to traditional chlorinating agents. For example, the use of bis(trichloromethyl) carbonate (triphosgene) in the presence of an organic amine catalyst has been reported as a method for synthesizing 3,4,5-trimethoxybenzoyl chloride. google.com This method is presented as having a reasonable process, low production cost, and high reaction yield. google.com

Furthermore, the choice of solvent is critical. Aromatic chlorinated solvents are often discouraged due to their toxicity and environmental impact. nih.gov Research into greener alternatives, such as ionic liquids or even solvent-free reactions, is an active area of investigation in organic synthesis. nih.govrsc.org For example, a greener Mannich reaction has been demonstrated under solvent-free conditions at room temperature. rsc.org While not directly applied to this compound, these examples highlight the potential for developing more environmentally benign synthetic routes.

Reaction Mechanisms and Pathways Involving 3 Chloro 4 Methoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The most common reactions involving 3-chloro-4-methoxybenzoyl chloride are nucleophilic acyl substitutions. The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the oxygen atom. This facilitates the attack by various nucleophiles, leading to the substitution of the chloride ion.

The reaction of this compound with primary or secondary amines is a direct and efficient method for synthesizing the corresponding N-substituted amides. nih.govfishersci.it This transformation, often a variant of the Schotten-Baumann reaction, proceeds via a nucleophilic addition-elimination mechanism. fishersci.it

The mechanism begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. youtube.com Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. youtube.com A base, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the amine reactant. hud.ac.uk

This reaction is fundamental in medicinal chemistry for the synthesis of bioactive molecules. For instance, this compound is used in the preparation of N-acetyltransferase inhibitors, which have potential applications as anti-tubercular agents. chemicalbook.com

General Reaction Scheme for Amide Formation:

Esterification: Analogous to amide formation, this compound readily reacts with alcohols to form esters. This process, known as esterification, also follows the nucleophilic acyl substitution pathway. An alcohol, acting as the nucleophile, attacks the carbonyl carbon, leading to a tetrahedral intermediate which then eliminates a chloride ion to yield the ester. nih.gov The reaction is often carried out in the presence of a base to scavenge the generated HCl. nih.gov The synthesis of 4-methoxybenzyl (PMB) esters from acid chlorides is a common application of this method. nih.gov

Fischer Esterification Mechanism (Acid-Catalyzed): While direct reaction with alcohols is common, the related Fischer esterification involves a carboxylic acid and an alcohol under acidic conditions. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.comlibretexts.org

Friedel-Crafts Acylation: this compound serves as an acylating agent in Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org In this type of electrophilic aromatic substitution, the acyl chloride reacts with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. masterorganicchemistry.comchemguide.co.uk This acylium ion is then attacked by an electron-rich aromatic ring (e.g., benzene (B151609) or toluene), leading to the formation of a new carbon-carbon bond and producing an aryl ketone. chemguide.co.uk The final step is the deprotonation of the aromatic ring to restore its aromaticity. masterorganicchemistry.com

Table 1: Nucleophilic Acyl Substitution Reactions

| Reaction Type | Nucleophile | Product Type | General Mechanism |

|---|---|---|---|

| Amide Formation | Primary/Secondary Amine (RNH₂/R₂NH) | Amide | Nucleophilic addition of amine to carbonyl carbon, followed by elimination of chloride. youtube.com |

| Esterification | Alcohol (ROH) | Ester | Nucleophilic addition of alcohol to carbonyl carbon, followed by elimination of chloride. nih.gov |

| Friedel-Crafts Acylation | Arene (e.g., Benzene) | Aryl Ketone | Formation of an acylium ion with a Lewis acid, followed by electrophilic attack on the arene. masterorganicchemistry.com |

Coupling Reactions

The chloro-substituent on the aromatic ring of this compound allows it to participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org While aryl bromides and iodides are more reactive, recent advancements have enabled the use of less reactive aryl chlorides. organic-chemistry.orgdiva-portal.org

The catalytic cycle of the Heck reaction typically involves the following key steps: wikipedia.orglibretexts.org

Oxidative Addition: A palladium(0) catalyst oxidatively adds to the aryl-chlorine bond of this compound to form a palladium(II) complex. wikipedia.org

Alkene Coordination and Insertion: An alkene coordinates to the palladium(II) complex and subsequently inserts into the palladium-aryl bond. wikipedia.org This step is often regioselective, governed by steric and electronic factors. diva-portal.org

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, forming the final substituted alkene product and a palladium-hydride species. wikipedia.orgyoutube.com

Reductive Elimination: A base is used to regenerate the palladium(0) catalyst from the palladium-hydride species, allowing the catalytic cycle to continue. diva-portal.org

The use of this compound in Heck reactions allows for the introduction of the substituted benzoyl moiety onto an alkene, providing a pathway to complex molecules with high functional group tolerance. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that couples an organohalide with an organoboron compound (e.g., a boronic acid). This reaction is widely used for the synthesis of biaryls. The chloro-substituent of this compound can participate in Suzuki coupling. For instance, the analogous 4-chlorobenzoyl chloride has been shown to react with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. nih.gov

The catalytic cycle for the Suzuki reaction involves:

Oxidative Addition: Pd(0) inserts into the C-Cl bond of the benzoyl chloride derivative.

Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final biaryl product and regenerating the Pd(0) catalyst.

This methodology provides a route to synthesize complex ketones where one of the aryl rings is derived from this compound.

Photochemical Transformations

Photochemical reactions offer unique pathways for the functionalization of molecules by accessing excited states with distinct reactivity. This compound and related compounds can undergo transformations under photochemical conditions.

A notable example is the photocatalytic C-H acylation of unfunctionalized alkanes. researchgate.net In a process combining decatungstate photocatalysis with nickel catalysis, a close analog, 4-methoxybenzoyl chloride, can acylate C(sp³)-H bonds. The proposed mechanism involves the photocatalyst abstracting a hydrogen atom from an alkane to generate a nucleophilic carbon-centered radical. This radical is then intercepted by a nickel catalyst, which facilitates the cross-coupling with the acyl chloride to form a ketone. researchgate.net This method represents a powerful strategy for direct C-H functionalization.

Furthermore, the presence of a chlorobenzene (B131634) moiety suggests potential for other light-driven reactions. Irradiation can promote the formation of aryl radicals from aryl chlorides, which can then engage in various transformations. nih.gov For example, the photochemical arylation of white phosphorus with chlorobenzenes has been demonstrated using an organic super-photoreductant. nih.gov While not directly demonstrated for this compound, these findings highlight the potential for novel photochemical applications.

Table 2: Summary of Reaction Pathways

| Reaction Class | Specific Reaction | Key Reagents | Reactive Site on Substrate |

|---|---|---|---|

| Nucleophilic Acyl Substitution | Amide Formation | Amine, Base | Acyl Chloride (C=O) |

| Esterification | Alcohol, Base | Acyl Chloride (C=O) | |

| Coupling Reactions | Heck Coupling | Alkene, Pd Catalyst, Base | Aryl Chloride (C-Cl) |

| Suzuki Coupling | Boronic Acid, Pd Catalyst, Base | Aryl Chloride (C-Cl) | |

| Photochemical Transformation | C-H Acylation | Alkane, Photocatalyst, Ni Catalyst | Acyl Chloride (C=O) |

Electrophilic Aromatic Substitution Pathways

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group and deactivated by the electron-withdrawing chloro and benzoyl chloride groups. The directing effects of these substituents determine the position of further substitution on the ring.

The methoxy group (-OCH₃) is a strong activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance. The chlorine atom (-Cl) is a deactivating group but is also ortho-, para-directing. The benzoyl chloride group (-COCl) is a strong deactivating group and is meta-directing.

In this compound, the positions on the aromatic ring are influenced by these competing effects. The methoxy group at position 4 and the chloro group at position 3 will direct incoming electrophiles. The powerful ortho-, para-directing influence of the methoxy group is the dominant factor. The position para to the methoxy group is already occupied by the benzoyl chloride group. Therefore, the positions ortho to the methoxy group (positions 3 and 5) are the most likely sites for electrophilic attack. However, position 3 is already substituted with a chlorine atom. This leaves position 5 as the most probable site for electrophilic aromatic substitution. The chloro substituent, being ortho-, para-directing, would also direct to position 5 (which is ortho to it). The deactivating benzoyl chloride group would direct to position 5 (which is meta to it). Thus, all substituents direct towards the same available position.

A classic example of electrophilic aromatic substitution is the Friedel-Crafts acylation. tamu.edu In the case of anisole (B1667542) (methoxybenzene), acylation typically occurs at the para position due to less steric hindrance compared to the ortho positions. tamu.eduatlas.org For this compound, the substitution pattern is already established, and any further substitution would be directed as described above.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -OCH₃ | Methoxy | Activating | ortho, para |

| -Cl | Chloro | Deactivating | ortho, para |

| -COCl | Benzoyl chloride | Deactivating | meta |

Applications in Complex Organic Molecule Synthesis

Construction of Heterocyclic Ring Systems

The formation of heterocyclic rings is a cornerstone of medicinal chemistry and materials science. 3-Chloro-4-methoxybenzoyl chloride serves as a key starting material or intermediate in the assembly of various heterocyclic scaffolds.

Benzoxazine (B1645224) Derivatives Synthesis

Benzoxazines are a class of heterocyclic compounds with a wide range of biological activities. The synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives can be achieved through the reaction of an appropriately substituted 2-aminophenol (B121084) with an acyl chloride. ijsr.netsigmaaldrich.com While the provided search results detail the synthesis of benzoxazinones using chloroacetyl chloride, the general principle of reacting an aminophenol with an acyl chloride is a well-established method in organic synthesis. ijsr.netprepchem.com This methodology can be adapted to use this compound to introduce the corresponding benzoyl group, leading to the formation of N-(2-hydroxyphenyl)-3-chloro-4-methoxybenzamide, a precursor that can then be cyclized to form a benzoxazine derivative.

A general route for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones involves the condensation of a 2-aminophenol with chloroacetyl chloride. ijsr.net This is followed by an intramolecular cyclization. By substituting chloroacetyl chloride with this compound, a different class of benzoxazine derivatives can be accessed.

| Reactant 1 | Reactant 2 | Product Class |

| 2-Aminophenol | This compound | N-(2-hydroxyphenyl)-3-chloro-4-methoxybenzamide (precursor to benzoxazine) |

| Substituted 2-aminophenols | This compound | Substituted N-(2-hydroxyphenyl)-3-chloro-4-methoxybenzamides |

Table 1: Synthesis of Benzoxazine Precursors

Fused Pyrazole (B372694) Urea (B33335) Analogues Formation

Fused pyrazole urea analogues are of interest in medicinal chemistry for their potential as enzyme inhibitors. nih.gov The synthesis of these complex molecules can involve the use of benzoyl isocyanates, which are typically generated in situ from the corresponding benzamide (B126) and oxalyl chloride. google.com In this context, this compound can be used to prepare the necessary N-(pyrazolyl)benzamide intermediate. This intermediate is then converted to the benzoyl isocyanate, which subsequently reacts with an aniline (B41778) derivative to form the final fused pyrazole urea analogue. google.com

The general synthesis involves converting a substituted benzamide to a benzoyl isocyanate, which then reacts with an aniline derivative. google.com The initial benzamide can be synthesized from this compound and an appropriate aminopyrazole.

| Intermediate 1 | Intermediate 2 | Final Product Class |

| 3-Chloro-4-methoxybenzoyl isocyanate | Aminopyrazole derivative | Fused Pyrazole Urea Analogue |

| (from 3-chloro-4-methoxybenzamide) |

Table 2: Formation of Fused Pyrazole Urea Analogues

Benzothiazole (B30560) and Benzofuran (B130515) Scaffold Assembly

The synthesis of benzothiazole and benzofuran scaffolds often proceeds through the reaction of a substituted benzoyl chloride with an appropriate nucleophile. For benzothiazoles, this can involve the reaction with a 2-aminothiophenol, leading to an intermediate that cyclizes to form the benzothiazole ring. Similarly, for benzofurans, a reaction with a substituted phenol (B47542) followed by intramolecular cyclization can yield the desired scaffold. The use of this compound in these reactions allows for the incorporation of the 3-chloro-4-methoxyphenyl group into the final heterocyclic structure.

Fluorescent Probe Design and Synthesis

Fluorescent probes are essential tools in biological imaging and sensing applications. The design of these probes often involves the synthesis of molecules with specific photophysical properties, such as high quantum yields and large Stokes shifts. nih.gov this compound can be a precursor in the synthesis of fluorescent scaffolds.

Carbofluorescein Precursor Synthesis

Carbofluoresceins are a class of fluorescent dyes. Their synthesis can involve the condensation of a phthalic anhydride (B1165640) derivative with a resorcinol (B1680541) derivative. researchgate.net While the direct use of this compound in the synthesis of the core carbofluorescein structure is not explicitly detailed in the provided results, it can be used to synthesize precursors or modify the final structure. For instance, it could be used to acylate a precursor molecule to introduce the 3-chloro-4-methoxybenzoyl group, potentially altering the photophysical properties of the resulting dye.

Structure-Photophysical Property Relationships in Fluorescent Scaffold Design

The relationship between the chemical structure of a molecule and its photophysical properties is a key aspect of designing fluorescent probes. rsc.orgresearchgate.netresearchgate.net The introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission spectra of a fluorophore. The chloro and methoxy (B1213986) groups on this compound can influence the electronic properties of a fluorescent scaffold it is incorporated into. The methoxy group is an electron-donating group, while the chloro group is an electron-withdrawing group. This combination can be used to fine-tune the photophysical properties of a fluorescent molecule.

| Substituent | Electronic Effect | Potential Impact on Photophysical Properties |

| Methoxy (-OCH3) | Electron-donating | Can increase fluorescence quantum yield and shift emission to longer wavelengths. |

| Chloro (-Cl) | Electron-withdrawing | Can influence intramolecular charge transfer and affect Stokes shift. |

Table 3: Influence of Substituents from this compound on Photophysical Properties

Precursors for Advanced Pharmaceutical Intermediates

Development of 17β-Hydroxysteroid Dehydrogenase Type 10 Inhibitor Synthetic Pathways

Recent research has identified the mitochondrial enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) as a potential therapeutic target for conditions like Alzheimer's disease, where it is implicated in potentiating amyloid-β peptide toxicity. nih.gov In the pursuit of potent inhibitors for this enzyme, a series of novel benzothiazole-derived compounds have been designed and synthesized, demonstrating significant inhibitory activity. nih.gov

A key synthetic pathway to these inhibitors commences with 3-chloro-4-methoxybenzoic acid. nih.gov This starting material is first converted to its highly reactive acyl chloride intermediate, this compound, by treatment with oxalyl chloride. nih.gov This crucial step facilitates the subsequent amide bond formation with an appropriate amine, forming the core structure of the inhibitor. nih.gov The resulting amide undergoes further modifications, including demethylation and ester hydrolysis, to yield the final, highly potent 17β-HSD10 inhibitors. nih.gov

The inhibitory activities of these synthesized compounds were evaluated both on the purified enzyme and in a cellular environment. Several of the benzothiazole-based inhibitors displayed impressive potency, with half-maximal inhibitory concentration (IC₅₀) values in the nanomolar range for the purified enzyme and in the low micromolar range in cell-based assays. nih.gov

Below is a table summarizing the inhibitory activities of selected benzothiazole-based inhibitors derived from the this compound precursor. nih.gov

| Compound | Linker Type | Purified Enzyme IC₅₀ (nM) | Cellular Assay IC₅₀ (µM) |

| 3 | Amide | Not specified | >25 |

| 5 | Amide | Not specified | >25 |

| 6 | Amide | Not specified | 13.9 |

| 7 | Amide | Not specified | >25 |

| 10 | Amide | 140 | 11.2 |

| 12 | Amine | 150 | 7.9 |

| 13 | Amine | 280 | 3.9 |

| 14 | Amine | 110 | 4.8 |

| 15 | Amine | 100 | 2.6 |

| 16 | Amine | 130 | 4.3 |

Data sourced from "Nanomolar Benzothiazole-Based Inhibitors of 17β-HSD10 with Cellular Bioactivity". nih.gov

Development of Fine Chemicals

The reactivity of this compound makes it a valuable reagent in the synthesis of a variety of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. chemicalbook.com Its utility extends to the creation of molecules with specific biological activities. chemicalbook.com

Notable applications include its use in the synthesis of:

Diphenolic azoles : These compounds act as potent estrogen β-receptor ligands. Such ligands are of interest for their potential therapeutic applications in treating certain inflammatory conditions and illnesses. chemicalbook.com

N-acetyltransferase inhibitors : These inhibitors are being investigated as potential anti-tubercular agents, addressing a critical area of infectious disease research. chemicalbook.com

The incorporation of the 3-chloro-4-methoxybenzoyl moiety into these molecules is a critical step in defining their final structure and, consequently, their biological function.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a fundamental tool for mapping the carbon-hydrogen framework of 3-Chloro-4-methoxybenzoyl chloride, offering detailed insights into the electronic environment of the nuclei.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), presents distinct signals that correspond to the aromatic and methoxy (B1213986) protons. The spectrum shows a singlet for the methoxy (-OCH₃) protons at approximately 4.01 ppm. In the aromatic region, three signals confirm the substitution pattern. A doublet at 8.14 ppm with a coupling constant (J) of 2.3 Hz is assigned to the proton at position 2. The proton at position 6 appears as a doublet of doublets at 8.05 ppm (J = 8.8, 2.3 Hz), and a doublet at 7.01 ppm (J = 8.8 Hz) corresponds to the proton at position 5. uni-regensburg.de

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.14 | d | 2.3 |

| H-6 | 8.05 | dd | 8.8, 2.3 |

| H-5 | 7.01 | d | 8.8 |

| -OCH₃ | 4.01 | s | N/A |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides a complete count of the unique carbon atoms in the molecule. For this compound in CDCl₃, the carbonyl carbon of the acid chloride function is observed at a chemical shift of 166.40 ppm. The carbon of the methoxy group appears at 56.69 ppm. The aromatic carbons exhibit signals at 160.65, 133.33, 132.28, 126.11, 123.38, and 111.46 ppm, confirming the substituted benzene (B151609) ring structure. uni-regensburg.de

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O | 166.40 |

| C-4 | 160.65 |

| C-1 | 133.33 |

| C-6 | 132.28 |

| C-2 | 126.11 |

| C-3 | 123.38 |

| C-5 | 111.46 |

| -OCH₃ | 56.69 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is crucial for identifying the various functional groups present in this compound. The spectrum is characterized by a strong, sharp absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically appearing at a high wavenumber, around 1780 cm⁻¹. The C-O stretching of the methoxy group is expected to show a strong band in the 1250-1300 cm⁻¹ region. Additionally, the C-Cl bond will exhibit a stretching vibration in the fingerprint region, generally between 600-800 cm⁻¹. Aromatic C=C stretching vibrations are anticipated to appear in the 1400-1600 cm⁻¹ range.

Table 3: Expected Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Acyl Chloride) | Stretch | ~1780 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-O (Methoxy) | Stretch | 1250 - 1300 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry determines the molecular weight and provides structural clues through the analysis of fragmentation patterns. The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak, with about one-third the intensity of the M⁺ peak, is expected. A primary fragmentation pathway involves the loss of the chlorine radical to form a stable acylium ion, which is often the base peak. Further fragmentation could include the loss of a CO molecule from the acylium ion.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment | Identity | Expected m/z (for ³⁵Cl) |

| [C₈H₆ClO₂]⁺ | Molecular Ion (M⁺) | 185 |

| [C₈H₆ClO₂]⁺² | Molecular Ion (M+2) | 187 |

| [C₈H₆O₂]⁺ | [M-Cl]⁺ | 150 |

| [C₇H₆O]⁺ | [M-Cl-CO]⁺ | 122 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to examine the electronic structure of molecules. For 3-Chloro-4-methoxybenzoyl chloride, DFT calculations are crucial for understanding its inherent reactivity and the mechanisms by which it engages in chemical transformations.

DFT is utilized to predict fundamental electronic properties that govern the reactivity of this compound. The process begins with geometry optimization, where computational methods find the lowest energy, most stable three-dimensional arrangement of the atoms. nanobioletters.com This optimized structure is the basis for all subsequent property calculations.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap typically indicates higher chemical reactivity. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight electrophilic and nucleophilic sites on the molecule. nanobioletters.comprensipjournals.com These maps are invaluable for predicting how the molecule will interact with other reagents. For instance, the area around the carbonyl carbon of the acyl chloride group is expected to be highly electrophilic.

While specific calculated values for this compound are not available in the provided search results, the methodology is well-established in studies of related aromatic compounds. prensipjournals.comresearchgate.net

Table 1: Representative Electronic Properties Calculable by DFT

| Property | Description | Relevance to Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of kinetic stability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies positive (electrophilic) and negative (nucleophilic) regions. |

Note: The numerical values for these properties are dependent on the specific DFT functional and basis set employed in the calculation.

DFT calculations are instrumental in deciphering the step-by-step pathways of reactions involving this compound. By modeling the energies of reactants, transition states, intermediates, and products, researchers can construct a detailed energy profile for a proposed reaction. researchgate.net The path with the lowest energy barriers is considered the most plausible mechanism.

For example, in a Friedel-Crafts acylation reaction where this compound is used to add an acyl group to another aromatic ring, DFT can model the formation of the acylium ion intermediate, the subsequent electrophilic attack on the aromatic substrate, and the final deprotonation step. These calculations can clarify the role of catalysts, such as aluminum chloride (AlCl₃), in facilitating the reaction by coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the physical movements and interactions of atoms and molecules over time. acs.org For this compound, MD simulations can be used to study its behavior in different solvent environments, which is crucial for understanding its reactivity and stability in solution. These simulations can model conformational changes, diffusion rates, and the formation of solvation shells around the molecule. mdpi.com

By simulating the system at the atomic level, MD can reveal how solvent molecules arrange themselves around the solute and how this organization affects reaction dynamics. mdpi.com While specific MD studies on this compound are not prevalent, the technique is widely applied to various organic molecules in solution to understand processes like dissolution and aggregation. acs.orgmdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models establish a mathematical correlation between the structural properties of a series of compounds and their experimentally measured reactivity. chemrxiv.orgresearchgate.net These models are built on the principle that the chemical structure dictates the physical and chemical properties, and thus the reactivity. chemrxiv.org

For a series of substituted benzoyl chlorides, including this compound, a QSRR model could be developed to predict reaction rates or equilibrium constants for a specific transformation, such as hydrolysis or aminolysis. This involves:

Defining a dataset of related benzoyl chlorides with known experimental reactivity data.

Calculating molecular descriptors for each compound. These can be constitutional (e.g., molecular weight), topological, or quantum-chemical (e.g., HOMO/LUMO energies, partial charges from DFT). mdpi.com

Developing a mathematical model (e.g., using multiple linear regression or machine learning algorithms) that links the descriptors to the reactivity. nih.gov

Such models are powerful tools for predicting the reactivity of new, unsynthesized compounds, thereby guiding the design of reagents with specific desired reactivity profiles. chemrxiv.orgchemrxiv.org

Molecular Docking Studies for Intermediate Interactions in Synthetic Pathways

Molecular docking is a computational method primarily used in drug discovery to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. researchgate.net However, the principles of docking can also be adapted to study the non-covalent interactions between intermediates in a synthetic pathway. nih.govuobaghdad.edu.iq

In a multi-step synthesis starting from or involving this compound, transient intermediates are formed. The interactions between these intermediates, or between an intermediate and a catalyst, can be crucial for the reaction's outcome, including its rate and selectivity. Molecular docking can be used to model these interactions, providing a static picture of the binding mode and affinity. researchgate.netrdd.edu.iq For example, if a chiral catalyst is used to achieve an asymmetric synthesis, docking could be employed to understand how the intermediate derived from this compound fits into the catalyst's chiral pocket, leading to the preferential formation of one enantiomer over the other.

Future Directions and Emerging Research Avenues

Sustainable Synthetic Approaches for 3-Chloro-4-methoxybenzoyl chloride Derivatization

The principles of green chemistry are increasingly influencing the design of chemical processes to minimize environmental impact. epa.gov Future research on this compound derivatization is expected to align with these principles, focusing on the reduction or elimination of hazardous substances. epa.govacs.org

Key areas of development include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and sometimes toxic organic solvents. Research is shifting towards the use of safer alternatives such as water, supercritical fluids, or ionic liquids. nih.gov For instance, the use of trimethylsilyl (B98337) chloride (TMSCl) has been explored as a more environmentally benign solvent for certain reactions. researchgate.net

Atom Economy and Waste Reduction: Synthetic routes are being redesigned to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. rsc.org This includes developing one-pot synthesis approaches where multiple reaction steps are carried out in the same vessel, avoiding the need for purification of intermediates and reducing solvent usage. rsc.org

Renewable Feedstocks: There is a growing interest in using starting materials derived from renewable biomass, such as shikimic acid, to produce complex chemical structures. researchgate.net This approach offers a sustainable alternative to petroleum-based feedstocks.

Energy Efficiency: Efforts are being made to develop synthetic methods that can be conducted at ambient temperature and pressure, thereby reducing the energy consumption of the process. epa.gov

Table 1: Principles of Green Chemistry and Their Application to this compound Derivatization

| Green Chemistry Principle | Application in Derivatization of this compound |

| Waste Prevention | Designing synthetic pathways that generate minimal by-products. |

| Atom Economy | Maximizing the incorporation of atoms from reagents into the desired product. |

| Less Hazardous Chemical Syntheses | Utilizing and generating substances with little to no toxicity. rsc.org |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water or bio-solvents. nih.gov |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. epa.gov |

| Use of Renewable Feedstocks | Exploring starting materials from biological sources. acs.org |

| Reduce Derivatives | Minimizing the use of protecting groups to avoid extra synthetic steps and waste. nih.gov |

| Catalysis | Employing catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. nih.gov |

Automation and High-Throughput Synthesis Utilizing this compound

The demand for rapid discovery and optimization of new molecules in fields like drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. nih.gov this compound, as a reactive building block, is well-suited for incorporation into these advanced workflows.

Future research in this area will likely focus on:

Robotic Synthesis: Automated robotic systems can perform complex chemical syntheses, including reaction setup, monitoring, workup, and purification. nih.gov These systems can be used to create large libraries of derivatives from this compound for screening purposes.

High-Throughput Experimentation (HTE): HTE allows for the parallel execution of a large number of experiments, enabling the rapid screening of reaction conditions, catalysts, and substrates. nih.gov This can significantly accelerate the optimization of reactions involving this compound.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to readily scale up production. The use of this compound in flow chemistry setups can lead to more efficient and controlled derivatization processes.

Table 2: Comparison of Synthesis Technologies for this compound Derivatization

| Technology | Description | Advantages for this compound |

| Robotic Synthesis | Use of robotic arms and automated liquid handlers for synthesis. nih.gov | Enables unattended synthesis of large compound libraries for screening. |

| High-Throughput Experimentation (HTE) | Parallel execution of numerous reactions in microplates. nih.gov | Rapid optimization of reaction conditions (e.g., catalysts, solvents, temperature). |

| Flow Chemistry | Continuous pumping of reagents through a reactor. | Improved reaction control, safety, and scalability for industrial production. |

| Mechanochemistry | Reactions induced by mechanical force (milling, grinding). rsc.org | Can lead to solvent-free reactions and access to novel chemical reactivity. |

Novel Catalyst Development for this compound Transformations

Catalysts play a crucial role in chemical transformations by increasing reaction rates and selectivity. The development of novel catalysts for reactions involving this compound is an active area of research.

Emerging trends in this field include:

More Selective Catalysts: Research is focused on designing catalysts that can direct the transformation of this compound to a specific desired product, minimizing the formation of unwanted isomers or by-products. For instance, specific catalyst systems have been developed to control the position of chlorination in benzoyl chloride derivatives. google.com

Greener Catalysts: There is a move towards developing catalysts that are based on abundant and non-toxic metals. Furthermore, the use of biocatalysts, such as enzymes, is being explored as a sustainable alternative to traditional metal-based catalysts.

Heterogeneous Catalysts: Solid-supported catalysts are gaining prominence as they can be easily separated from the reaction mixture and recycled, reducing waste and cost.

Advanced Catalytic Methods: New catalytic methods are being investigated, such as the use of co-catalyst systems where two or more catalysts work in synergy to achieve a desired transformation with high efficiency. google.com For example, a ferric halide-iodine co-catalyst system has been shown to be effective for the chlorination of benzoyl chloride. google.com

Table 3: Catalyst Systems for Benzoyl Chloride Transformations

| Catalyst System | Transformation | Advantages |

| Iron (III) chloride | Chlorination of benzoyl chloride | Readily available and effective for electrophilic aromatic substitution. google.com |

| Iodine, Iodine trichloride, Iron(III) chloride, Disulfur dichloride | Chlorination of 4-fluorobenzoyl chloride | Provides high selectivity for the desired isomer. google.com |

| Ferric halide-iodine co-catalyst | Chlorination of benzoyl chloride | Allows for lower reaction temperatures and avoids the need for a solvent. google.com |

| Trimethyl borate | Sulfation of dichloromethane (B109758) | Enables a rapid and catalytic process. rsc.org |

Interdisciplinary Research in Novel Organic Materials Derived from this compound

The unique chemical structure of this compound makes it a valuable precursor for the synthesis of a wide range of organic materials with tailored properties. Interdisciplinary research, combining chemistry with materials science, biology, and engineering, is expected to unlock new applications for its derivatives.

Potential areas of future research include:

Polymers and Advanced Plastics: this compound can be used as a monomer or a modifying agent in the synthesis of polymers. For example, it can be incorporated into the structure of benzoxazines, which are building blocks for high-performance thermosetting polymers. rsc.org

Pharmaceuticals and Agrochemicals: The benzoyl chloride moiety is a common feature in many biologically active molecules. Derivatives of this compound can be synthesized and screened for potential applications as pharmaceuticals and crop protection agents. google.com

Liquid Crystals and Organic Electronics: The rigid aromatic core of this compound can be functionalized to create molecules with liquid crystalline properties or for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Antimicrobial Agents: Fatty acid amides derived from related methoxybenzyl compounds have shown promising antimicrobial activity. nih.gov Similar derivatives of this compound could be explored for their potential as new antimicrobial agents.

Q & A

Q. What is the optimal synthetic route for preparing 3-chloro-4-methoxybenzoyl chloride in a laboratory setting?

The compound is synthesized via chlorination of 3-chloro-4-methoxybenzoic acid using thionyl chloride (SOCl₂). A typical protocol involves refluxing the acid with excess SOCl₂ (8 equiv.) under anhydrous conditions, yielding 87% of the product as a yellow oil after purification. Reaction progress is monitored by TLC, and excess SOCl₂ is removed under reduced pressure .

Q. How should researchers characterize the purity and structure of this compound?

Key characterization methods include:

- ¹H NMR (CDCl₃, 300 MHz): Peaks at δ 8.14 (d, J = 2.3 Hz), 8.05 (dd, J = 8.8, 2.3 Hz), 7.01 (d, J = 8.8 Hz), and 4.01 (s, 3H) confirm aromatic protons and the methoxy group.

- ¹³C NMR (CDCl₃, 75 MHz): Signals at δ 166.40 (C=O), 160.65 (OCH₃-substituted aromatic carbon), and 56.69 (OCH₃) validate the structure .

- Mass spectrometry (not explicitly detailed in evidence) is recommended for molecular weight confirmation.

Q. What safety precautions are critical when handling this compound?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.

- Store at 2–8°C in airtight containers to prevent hydrolysis.

- In case of exposure, rinse skin/eyes with water immediately and seek medical attention .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-chlorination or hydrolysis) be minimized during synthesis?

- Control reaction temperature : Excessive heat may promote hydrolysis or decomposition. Reflux conditions should be tightly monitored.

- Use anhydrous solvents : Traces of water can hydrolyze the acyl chloride to the carboxylic acid.

- Optimize stoichiometry : Excess SOCl₂ (8 equiv.) ensures complete conversion, but residual SOCl₂ must be thoroughly removed via vacuum distillation .

Q. What computational tools can predict viable synthetic pathways or optimize reaction conditions?

AI-driven platforms like Pistachio or Reaxys leverage reaction databases to propose one-step syntheses, assess precursor feasibility, and predict yields. For example, retrosynthetic analysis might suggest alternative chlorinating agents (e.g., PCl₅) or evaluate solvent effects on reaction efficiency .

Q. How does this compound perform as an acylating agent in medicinal chemistry applications?

The compound reacts with amines or alcohols to form amides or esters, critical in drug design. For instance:

- Amide formation : React with primary amines (e.g., aniline derivatives) in dichloromethane at 0–25°C, using a base (e.g., triethylamine) to scavenge HCl.

- Esterification : Combine with alcohols (e.g., methanol) under catalytic DMAP to yield esters. Monitor by HPLC to assess regioselectivity and by-product formation .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

- Solvent screening : Test polar aprotic solvents (e.g., DMF, THF) versus non-polar solvents (e.g., toluene) to balance reactivity and stability.

- Thermal analysis : DSC/TGA can identify decomposition temperatures, while UV-Vis spectroscopy tracks hydrolytic degradation kinetics.

- Cross-validate literature : Compare experimental NMR data (e.g., δ 4.01 for OCH₃) with published spectra to confirm batch consistency .

Methodological Considerations

Q. How can researchers mitigate challenges in scaling up the synthesis without compromising yield?

- Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions.

- Workup optimization : Use aqueous NaHCO₃ washes to neutralize residual HCl, followed by drying over MgSO₄.

- Quality control : Implement inline IR spectroscopy to monitor acyl chloride formation in real time .

Q. What analytical techniques are suitable for detecting trace impurities (e.g., unreacted starting material)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.